molecular formula C24H56Si4 B14437011 Octa(propan-2-yl)tetrasiletane CAS No. 79848-13-8

Octa(propan-2-yl)tetrasiletane

Katalognummer: B14437011
CAS-Nummer: 79848-13-8
Molekulargewicht: 457.0 g/mol
InChI-Schlüssel: JGQFCTNLYRVHHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octa(propan-2-yl)tetrasiletane is a silicon-based compound with the chemical formula Si4(C3H7)8 It is characterized by the presence of four silicon atoms forming a tetrasiletane core, each bonded to two propan-2-yl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Octa(propan-2-yl)tetrasiletane typically involves the reaction of silicon tetrachloride (SiCl4) with propan-2-yl magnesium bromide (C3H7MgBr) in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent unwanted side reactions. The general reaction scheme is as follows:

SiCl4+8C3H7MgBrSi4(C3H7)8+4MgBrCl\text{SiCl}_4 + 8 \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{Si}_4(\text{C}_3\text{H}_7)_8 + 4 \text{MgBrCl} SiCl4​+8C3​H7​MgBr→Si4​(C3​H7​)8​+4MgBrCl

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Octa(propan-2-yl)tetrasiletane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon-oxygen compounds.

    Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.

    Substitution: The propan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides (RO-) or amines (RNH2) can be employed.

Major Products Formed

    Oxidation: Silicon-oxygen compounds such as silanols (Si-OH) or siloxanes (Si-O-Si).

    Reduction: Silicon-hydrogen compounds (Si-H).

    Substitution: Various substituted silicon compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Octa(propan-2-yl)tetrasiletane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of silicon-based materials and as a reagent in organosilicon chemistry.

    Biology: Potential use in the development of silicon-based biomaterials.

    Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.

Wirkmechanismus

The mechanism by which Octa(propan-2-yl)tetrasiletane exerts its effects is primarily through its ability to form stable silicon-carbon and silicon-oxygen bonds. The compound can interact with various molecular targets, including organic and inorganic substrates, through its reactive silicon centers. These interactions can lead to the formation of new compounds with desirable properties for specific applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexa(propan-2-yl)disiletane: Contains two silicon atoms and six propan-2-yl groups.

    Tetra(propan-2-yl)siletane: Contains one silicon atom and four propan-2-yl groups.

Uniqueness

Octa(propan-2-yl)tetrasiletane is unique due to its tetrasiletane core structure, which provides enhanced stability and reactivity compared to similar compounds with fewer silicon atoms. This structural uniqueness makes it a valuable compound for various advanced applications.

Eigenschaften

CAS-Nummer

79848-13-8

Molekularformel

C24H56Si4

Molekulargewicht

457.0 g/mol

IUPAC-Name

1,1,2,2,3,3,4,4-octa(propan-2-yl)tetrasiletane

InChI

InChI=1S/C24H56Si4/c1-17(2)25(18(3)4)26(19(5)6,20(7)8)28(23(13)14,24(15)16)27(25,21(9)10)22(11)12/h17-24H,1-16H3

InChI-Schlüssel

JGQFCTNLYRVHHK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[Si]1([Si]([Si]([Si]1(C(C)C)C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.